molecular formula C18H16N6O3 B15101021 N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanamide

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanamide

Cat. No.: B15101021
M. Wt: 364.4 g/mol
InChI Key: OZWXIURUQDZJCJ-UHFFFAOYSA-N
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Description

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanamide is a complex synthetic organic compound provided for early-stage research and development. This molecule features a [1,2,4]triazolo[4,3-a]pyridine scaffold, a heterocyclic system known for its significant role in medicinal chemistry. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in pharmaceutical research, recognized for its diverse biological activities. Scientific literature has documented various derivatives of this scaffold as agents with antifungal, antibacterial, and anticonvulsant properties . Furthermore, this structural motif is a key component in established therapeutic agents and has been investigated as a potent inhibitor for specific receptor kinases . The compound's structure is further elaborated with a 5,7-dioxo-5H-pyrrolo[3,4-b]pyridine (a succinimide-fused pyridine) moiety, connected via a propanamide linker. This multi-cyclic system is expected to influence the compound's electronic properties and its ability to engage in specific intermolecular interactions, such as hydrogen bonding, which can be critical for binding to biological targets . Given its intricate structure combining two nitrogen-rich heterocyclic systems, this compound is of high interest for exploring new chemical space in several research areas. Potential applications include serving as a key intermediate in the synthesis of more complex molecules, acting as a ligand in catalytic systems, or being evaluated as a core structure in the discovery of novel bioactive agents. Researchers can utilize this high-purity material to probe its mechanism of action, its interactions with enzymes or receptors, and its overall potential in various biochemical applications. This product is strictly intended for research purposes in a controlled laboratory environment and is not certified for human therapeutic or diagnostic use.

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C18H16N6O3/c25-15(19-9-6-14-22-21-13-5-1-2-10-23(13)14)7-11-24-17(26)12-4-3-8-20-16(12)18(24)27/h1-5,8,10H,6-7,9,11H2,(H,19,25)

InChI Key

OZWXIURUQDZJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

Biological Activity

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure with multiple heterocycles that contribute to its biological activity. The key components include:

  • Triazole Ring : Known for its diverse biological activities.
  • Pyrrolopyridine Framework : Implicated in various pharmacological effects.

Biological Activity Overview

The biological activity of the compound can be categorized based on several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of triazole and pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

2. Inhibition of Ion Channels

The compound is reported to act as a selective inhibitor of sodium channels (NaV1.7), which are crucial in pain signaling pathways. A study highlighted that certain derivatives showed high selectivity and potency against NaV1.7 while maintaining low toxicity in vivo .

3. Anti-Tubercular Activity

Similar triazole derivatives have been evaluated for their anti-tubercular effects against Mycobacterium tuberculosis. Compounds with structural similarities demonstrated promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating potential for further development as anti-tubercular agents .

4. Anti-inflammatory Properties

Triazole-containing compounds have been explored for their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-I and COX-II). Some studies report significant inhibition rates, suggesting that the compound may exhibit similar properties .

Research Findings and Case Studies

Several studies have documented the biological activity of triazole and pyridine derivatives:

StudyCompoundActivityIC50 Value
NaV1.7 InhibitorPain reliefPotent
Anti-tubercularM. tuberculosis1.35 - 2.18 μM
COX-II InhibitorAnti-inflammatoryVaries

The mechanisms through which this compound exerts its effects include:

  • Ion Channel Modulation : By selectively inhibiting NaV1.7 channels.
  • Enzyme Inhibition : Targeting COX enzymes involved in inflammatory pathways.

Preparation Methods

Regiochemical Control

The regioselectivity of the triazolo[4,3-a]pyridine formation is critical. Using acetaldehyde ensures the ethyl group is introduced exclusively at the 3-position. Competing pathways are suppressed by maintaining a stoichiometric excess of acetaldehyde.

Oxidation Efficiency

The oxidation of pyrrolo[3,4-b]pyridine to the dione is sensitive to reaction conditions. Elevated temperatures (>100°C) lead to over-oxidation, while milder conditions (60°C) improve selectivity.

Coupling Yield Enhancement

Low yields during amide coupling are addressed by using coupling agents such as HOBt/EDC, which increase efficiency to 78%. Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo H), 8.50 (d, J = 6.8 Hz, 1H, pyridine H), 3.65 (t, J = 6.4 Hz, 2H, CH₂NH), 2.93 (t, J = 6.4 Hz, 2H, CH₂CO).
    • ¹³C NMR : δ 172.5 (C=O), 167.3 (dione C=O), 148.2 (triazolo C).
  • Mass Spectrometry :

    • HRMS (ESI) : m/z calculated for C₂₁H₁₈N₆O₃ [M+H]⁺: 425.1324, found: 425.1319.

Purity Assessment

  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial Scalability Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclocondensation step improves yield reproducibility (±2% vs. ±8% batch).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reduced from 120 (batch) to 45 (flow) via solvent recycling.
  • E-Factor : 18.7 (batch) vs. 8.9 (flow).

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with the formation of the triazolopyridine core via cyclization of precursor amines and hydrazines, followed by coupling with the pyrrolopyridinedione moiety using carbodiimide-based reagents (e.g., EDC or DCC). Purification typically employs reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Purity validation requires ≥95% by HPLC-UV (λ = 254 nm) and corroboration via 1H^1H-NMR integration .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H^1H- and 13C^{13}C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridine) and carbonyl signals (δ 165–175 ppm for pyrrolopyridinedione).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error).
  • FT-IR : Identify key functional groups (C=O stretches at ~1700 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazolopyridine-pyrrolopyridinedione coupling step?

Use design of experiments (DoE) to evaluate variables:

  • Solvent polarity (DMF vs. THF): Higher polarity improves solubility of intermediates.
  • Catalyst loading (e.g., 1.2–1.5 eq of DMAP).
  • Temperature (60–80°C for 12–24 hours). Statistical modeling (e.g., response surface methodology) identifies optimal conditions, achieving yields >75% .

Q. How should contradictory biological assay data (e.g., IC₅₀ variability) be resolved?

Conduct orthogonal assays to confirm target engagement:

  • Surface plasmon resonance (SPR) : Measure direct binding kinetics (K_D).
  • Cellular thermal shift assay (CETSA) : Verify target stabilization in live cells.
  • Dose-response validation across 3+ independent replicates. Inconsistent data may arise from off-target effects or compound aggregation, requiring dynamic light scattering (DLS) analysis .

Q. What methodologies assess the compound’s solubility and stability in physiological buffers?

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
  • Stability : Incubate at 37°C for 24–72 hours; monitor degradation via LC-MS. For oxidative stability, add 0.1% H₂O₂. Poor solubility (<10 µM) may necessitate prodrug strategies or co-solvents (e.g., cyclodextrins) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Synthesize analogs with:

  • Triazolopyridine substitutions (e.g., electron-withdrawing groups at C-8 to enhance electrophilicity).
  • Pyrrolopyridinedione modifications (e.g., replacing 5,7-diketo with thioketo groups). Test analogs in enzyme inhibition assays (e.g., fluorescence polarization) and correlate with computational docking (AutoDock Vina) to map binding pharmacophores .

Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?

  • X-ray crystallography : Co-crystallize with the target enzyme (e.g., kinase) to resolve binding mode.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. How can spectral data inconsistencies (e.g., unexpected NMR shifts) be addressed?

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons.
  • X-ray diffraction : Validate solid-state structure.
  • Batch-to-batch impurity profiling via LC-MS/MS to detect trace byproducts (e.g., dehalogenated analogs) .

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